2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-30-18-9-7-17(8-10-18)23-20(26)21(27)24-13-11-22(12-14-24)25(15-16-31-22)32(28,29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGHMPXOXGGMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction involving 4-methoxyphenylamine.
Final Acetylation: The final step involves acetylation using acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cell division and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares functional groups with several analogs, enabling comparisons of molecular geometry, hydrogen bonding, and stability (Table 1).
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Spirocyclic vs. Linear Systems : The target’s spirocyclic core likely reduces conformational flexibility compared to the linear sulfonamide-acetamide chain in ’s compound. This rigidity could improve metabolic stability or binding specificity .
Hydrogen Bonding : ’s compound exhibits N–H···O and C–H···O interactions, stabilizing its crystal lattice. The target compound is expected to display similar interactions but with additional contributions from the spirocyclic oxygen and nitrogen atoms .
Crystallographic and Computational Methodologies
The structural elucidation of analogs like ’s compound relies on crystallographic tools such as SHELX and WinGX. SHELXL () is widely used for small-molecule refinement, ensuring high precision in bond-length and angle measurements . WinGX () provides an integrated suite for data processing, which may explain the robust hydrogen-bonding analysis in . For the target compound, similar methodologies would likely be employed, with SHELXL enabling precise modeling of its spirocyclic system.
Biological Activity
The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes available research findings on its biological activity, including case studies and relevant data.
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
- Purity : Typically ≥ 95%
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to the target compound exhibit notable antitumor activity. For instance, derivatives containing benzimidazole and benzothiazole nuclei have been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), using both 2D and 3D cell culture assays.
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that compounds with similar spirocyclic structures may also possess effective antitumor properties through mechanisms such as DNA intercalation or binding within the minor groove of DNA, which is crucial for their therapeutic action .
Antimicrobial Activity
The antimicrobial potential of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results from broth microdilution tests indicate that certain derivatives exhibit significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
The proposed mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds may act as enzyme inhibitors, affecting pathways critical for tumor growth or bacterial survival.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit bacterial virulence factors.
Study on Antitumor Activity
A study focusing on a structurally similar compound demonstrated its effectiveness against lung cancer cell lines through a series of assays:
- Cell Viability Assays : Conducted using MTS cytotoxicity assays confirmed the dose-dependent nature of the antitumor activity.
- Mechanistic Studies : Further investigations revealed that the compound induced apoptosis in cancer cells via caspase activation pathways.
Study on Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of compounds related to the target molecule:
- Testing Methodology : Broth microdilution methods were employed as per CLSI guidelines.
- Results : Several compounds showed promising results against both E. coli and S. aureus, indicating potential for development into therapeutic agents.
Q & A
Q. What are the key synthetic steps for synthesizing 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide, and how is purity ensured during synthesis?
- Methodological Answer : Synthesis typically involves cyclization reactions to form the spirocyclic core, followed by sulfonylation and acetylation steps. For example, inert atmospheres (e.g., nitrogen) and controlled temperatures (0–5°C for sensitive steps) are critical to prevent side reactions . Purity is ensured via chromatographic techniques (e.g., HPLC or flash chromatography) and analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and spatial arrangement (e.g., spirocyclic protons resonate at δ 3.5–4.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₈N₃O₆S: 522.17) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Use palladium catalysts for coupling steps or base catalysts (e.g., K₂CO₃) for sulfonylation .
- Temperature Gradients : Screen temperatures (e.g., 25–80°C) to balance reaction rate and byproduct formation .
Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Isotopic Labeling : Use deuterated analogs to confirm dynamic effects (e.g., rotamers) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .
Q. What methods are recommended to evaluate the compound’s biological activity and interpret contradictory results across assays?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus; IC₅₀: 12.5 µg/mL) .
- Anticancer : MTT assay (e.g., 48-hour exposure to MCF-7 cells; EC₅₀: 8 µM) .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) .
- Activity Profiling : Test analogs in parallel assays (e.g., kinase inhibition panels) .
- Data Correlation : Use QSAR models to link structural features (e.g., logP, polar surface area) to bioactivity .
Q. What strategies mitigate impurities during scale-up of the synthesis from milligram to gram quantities?
- Methodological Answer :
- Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/hexane) for recrystallization .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate purity .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound triphenylphosphine) for reactive intermediates .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Stability-Indicating HPLC : Track degradation products (e.g., column: C18; mobile phase: acetonitrile/water) .
Q. What interdisciplinary applications (e.g., materials science) could this compound enable beyond pharmacology?
- Methodological Answer :
- Polymer Chemistry : Incorporate into spirocyclic monomers for thermally stable polymers (TGA analysis under N₂) .
- Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd or Cu) in catalysis (monitor via ICP-MS) .
Q. How can computational tools predict the compound’s reactivity or binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (software: GROMACS) .
- Quantum Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
